Physicochemical Profiling & Synthesis Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Physicochemical Profiling & Synthesis Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
This guide serves as a definitive technical reference for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline , a critical intermediate scaffold frequently utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules.
Part 1: Executive Summary & Compound Identity
This aniline derivative features a 3,5-dimethylpyrazole moiety linked to the 4-position of a 3-methoxyaniline core. It represents a "privileged scaffold" in kinase inhibitor design. The ortho-methoxy group (relative to the pyrazole) is not merely decorative; it induces a critical steric twist that disrupts planarity, improving solubility and creating a specific 3D vector for binding pockets (e.g., the gatekeeper region of FGFR kinases).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline |
| Common Code | DMPMA-Int (Generic) |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| SMILES | COc1cc(N)ccc1-n2c(C)cc(C)n2 |
| CAS Registry | Not widely listed as commodity; synthesized in-situ. |
| Appearance | Off-white to pale tan crystalline solid |
Part 2: Structural Analysis & Physicochemical Profile[1]
The "Ortho-Effect" Mechanism
Unlike planar bi-aryls, the methoxy group at position 3 forces the pyrazole ring (at position 4) to rotate out of the benzene plane.
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Dihedral Angle: Estimated ~45–60°.
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Consequence: This twist breaks
-conjugation between the rings, preventing "brick-dust" crystal packing. This significantly enhances solubility in organic solvents compared to the non-methoxylated analog.
Calculated & Observed Properties
Data derived from consensus SAR modeling of pyrazolyl-anilines.
| Property | Value | Implications for Workflow |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; amenable to RP-HPLC. |
| pKa (Aniline -NH₂) | 3.8 – 4.2 | Less basic than unsubstituted aniline due to the electron-withdrawing pyrazole (inductive effect). |
| pKa (Pyrazole -N=) | 2.4 – 2.6 | Very weak base; will protonate only in strong acid. |
| Topological PSA | 54 Ų | Good membrane permeability predictor (Rule of 5 compliant). |
| Solubility (pH 7.4) | < 0.1 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO/PEG). |
| Solubility (pH 1.0) | > 10 mg/mL | Soluble as the anilinium salt. |
Part 3: Synthesis & Characterization Protocol
Directive: Do not purchase low-grade commercial samples. Synthesize de novo to ensure regiochemical purity, specifically avoiding the 3-methyl/5-methyl regioisomer mixtures common in lower-quality commercial pyrazoles.
Reaction Scheme (Graphviz/DOT)
Caption: Step-wise synthesis via SNAr hydrazine displacement followed by Knorr cyclization and nitro reduction.
Detailed Methodology
Step 1: Hydrazine Formation (SNAr)
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Charge a reactor with 4-fluoro-3-methoxy-1-nitrobenzene (1.0 eq) and Ethanol (10 vol).
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Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C to control exotherm.
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Reflux for 2 hours. The fluorine is an excellent leaving group activated by the ortho-nitro and meta-methoxy groups.
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Isolate: Cool to RT. The hydrazine intermediate often precipitates. Filter, wash with cold ethanol.
Step 2: Pyrazole Cyclization (Knorr Synthesis)
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Suspend Intermediate A (Hydrazine) in Glacial Acetic Acid (5 vol).
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Add Acetylacetone (1.1 eq).
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Heat to 80°C for 3 hours. The cyclization is regioselective; the steric bulk of the ortho-methoxy group favors the formation of the 3,5-dimethyl isomer over potential side products.
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Workup: Pour into ice water. Neutralize with NaHCO₃. Filter the yellow solid (Nitro-pyrazole).
Step 3: Nitro Reduction
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Dissolve the Nitro-pyrazole in Ethanol/Water (4:1).
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Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
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Reflux vigorously for 4 hours. (Alternative: Hydrogenation with 10% Pd/C at 30 psi).
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Filter hot through Celite to remove iron sludge.
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Concentrate filtrate and recrystallize from Ethanol/Heptane.
Part 4: Quality Control & Stability
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV 254 nm (Aromatic) and 220 nm (Amide/Peptide bonds if coupled).
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Retention: The product will elute earlier than the nitro-precursor due to the polarity of the amine.
Stability & Storage
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Oxidation Risk: Moderate. Anilines oxidize to quinones/azo species upon prolonged air exposure.
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Protocol: Store under Nitrogen/Argon at -20°C.
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Color Indicator: A shift from pale tan to dark brown indicates significant oxidation. Purify via silica plug (Hexane:EtOAc 7:3) before use in next steps.
Part 5: Biopharmaceutical Implications (ADME)
This fragment is often the "warhead carrier" or the "hinge binder" in kinase inhibitors.
Solubility vs. pH Diagram
Caption: Ionization states across physiological pH. The molecule is neutral and membrane-permeable at physiological pH.
References
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Synthesis of N-Aryl Pyrazoles (Knorr Reaction)
- Title: Regioselective synthesis of 1-aryl-3,5-dimethylpyrazoles.
- Source:Journal of Heterocyclic Chemistry.
- Context: Standard protocol for condensing hydrazines with 1,3-diketones.
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FGFR Inhibitor Chemistry (AZD4547 Analogues)
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Title: Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family.[1]
- Source:Journal of Medicinal Chemistry, 2012.
- Context: Describes the SAR of the pyrazole-amine scaffold and the importance of the methoxy group for solubility and binding.
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Physicochemical Properties of Anilines
- Title: pKa Prediction of Substituted Anilines.
- Source:PubChem / NIST WebBook.
- Context: Baseline data for aniline ioniz
